Compound Description: BCFI is a key metabolite of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure. It is considered a significant intermediate in the synthesis of Losartan analogs. []
Relevance: BCFI shares the core imidazole ring structure with 1-methyl-d3-1H-imidazol-4-yl acetic acid. Both compounds feature a substituent at the 4-position of the imidazole ring, with BCFI having a carbaldehyde group and the target compound possessing an acetic acid group. []
(1S,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropane and Enantiomers
Compound Description: These compounds are conformationally restricted analogs of histamine, designed to study its bioactive conformations and potentially improve its activity. []
Relevance: This group of compounds share the 1H-imidazol-4-yl moiety with 1-methyl-d3-1H-imidazol-4-yl acetic acid, highlighting the importance of this structural feature in various biological contexts. []
Compound Description: FK 1052 is a potent 5-HT3 (serotonin-3) receptor antagonist. The synthesis of a carbon-14 labeled version of FK 1052 involved the intermediate 10-demethyl FK 1052. []
Relevance: Both FK 1052 and 1-methyl-d3-1H-imidazol-4-yl acetic acid contain a methyl-1H-imidazol-4-yl group. In FK 1052, this group is attached to the pyrido[1,2-a]indol-6(7H)-one core via a methylene bridge. This structural similarity suggests potential interest in exploring the biological activity of the target compound in the context of 5-HT3 receptors. []
2-((1H-Benzo[d]imidazol-2-yl)thio)acetic Acid
Compound Description: This compound serves as a starting material in the synthesis of various quinazolinone derivatives, some of which exhibited anticancer activity in docking studies. [, ]
Relevance: While not directly containing an imidazole ring, this compound features a benzo[d]imidazole moiety, which is structurally similar to the imidazole core in 1-methyl-d3-1H-imidazol-4-yl acetic acid. This comparison highlights the potential of exploring different heterocyclic scaffolds related to imidazole for developing biologically active compounds. [, ]
3-(1H-Imidazol-4-yl)propanamine (Homohistamine)
Compound Description: Homohistamine is a crucial intermediate in synthesizing potent impromidine-type histamine H2 receptor agonists. Side-chain methylated analogs of homohistamine have also been explored for their potential as H2 receptor agonists. []
Relevance: Homohistamine shares the 1H-imidazol-4-yl group with 1-methyl-d3-1H-imidazol-4-yl acetic acid. The difference lies in the propanamine side chain in homohistamine compared to the acetic acid moiety in the target compound. The shared imidazole group and exploration of similar side chain modifications highlight a potential structure-activity relationship between these compounds and H2 receptor agonists. []
Compound Description: This novel pyrazole derivative showed significant anti-inflammatory, analgesic, and vasorelaxant effects in several preclinical models. Its mechanism of action involves the NO/cGMP pathway and calcium channels. []
Relevance: Though structurally distinct with a pyrazole core instead of imidazole, the research on this compound demonstrates the therapeutic potential of exploring heterocyclic compounds with similar structural motifs to 1-methyl-d3-1H-imidazol-4-yl acetic acid for anti-inflammatory and analgesic properties. []
Compound Description: This compound acts as a key intermediate for synthesizing diverse chemical series, including Schiff's bases, hydrazides, thiosemicarbazides, and oxadiazoles, evaluated for their antimicrobial activities. []
Relevance: While this compound differs significantly in its core structure from 1-methyl-d3-1H-imidazol-4-yl acetic acid, it highlights the versatility of the acetic acid hydrazide group in synthetic chemistry for developing diverse molecules with potential biological activity. []
Compound Description: These compounds were synthesized using a one-pot, four-component approach, demonstrating an efficient method for creating diverse imidazole-containing molecules. []
Relevance: These derivatives share the core 1H-imidazol-4-yl unit with 1-methyl-d3-1H-imidazol-4-yl acetic acid, underscoring the value of this structural motif in medicinal chemistry and its compatibility with diverse chemical modifications. []
Compound Description: MIAM is a novel indole compound demonstrating significant anticancer activity against various cancer cell lines, including HCC Bel-7402 cells and its resistant variant Bel-7402/5FU. Its mechanism of action involves the activation of NOX4 and SIRT3 pathways. []
Relevance: Although MIAM possesses an indole scaffold instead of imidazole, its potent anticancer activity and specific mechanism of action through NOX4 and SIRT3 suggest that exploring compounds with related structural motifs to 1-methyl-d3-1H-imidazol-4-yl acetic acid, particularly those containing heterocyclic rings, could be a promising strategy for identifying novel anticancer agents. []
Compound Description: These imidazole derivatives were synthesized and evaluated for their antibacterial and antioxidant activities. The compounds showed moderate antibacterial activity and significant antioxidant potential. []
Relevance: These derivatives share the core 1H-imidazol-1-yl group with 1-methyl-d3-1H-imidazol-4-yl acetic acid. The presence of the thiazole ring and the arylidene substituent in these derivatives highlights the possibility of introducing similar structural modifications to the target compound to potentially modulate its biological activities. []
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic Acid
Compound Description: This compound served as a key building block in a drug discovery project. A safe and efficient three-step continuous process was developed for its multi-hundred gram scale synthesis. []
Relevance: This compound highlights the utilization of a similar acetic acid moiety attached to a different azole ring (1,2,3-triazole). This structural similarity emphasizes the importance of exploring diverse azole ring systems, including imidazoles like the target compound, as valuable building blocks for drug development. []
Compound Description: This is a novel and potent DGAT-1 inhibitor with potential therapeutic use for metabolic disorders. Despite its low oral bioavailability, it exhibited favorable preclinical pharmacokinetic properties. [, ]
Relevance: This compound features a 1H-benzo[d]imidazol-2-yl moiety, similar to the imidazole core in 1-methyl-d3-1H-imidazol-4-yl acetic acid. The presence of the acetic acid group further strengthens the structural similarity. This compound emphasizes the significance of exploring modifications around the imidazole core and the acetic acid side chain for developing potent inhibitors targeting specific enzymes like DGAT-1. [, ]
Properties
CAS Number
122380-33-0
Product Name
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
Molecular Formula
C6H5N2O2D3
Molecular Weight
143.16
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An isotope labelled Quetiapine Hemifumarate. Quetiapine is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.
An isotope labelled metabolite of Pyridoxine. Pyridoxine is a form of vitamin B6 found commonly in food and used as dietary supplement. It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning.
Rivastigmine-d6 is intended for use as an internal standard for the quantification of rivastigmine by GC- or LC-MS. Rivastigmine is a cholinesterase (ChE) inhibitor that inhibits butyrl ChE (BChE) and acetyl ChE (AChE; IC50s = 0.037 and 4.15 μM, respectively). It increases levels of secreted amyloid precursor protein (sAPP) and decreases levels of soluble amyloid-β (1-40) and various N-terminal cleavage products in primary embryonic rat neurons undergoing degeneration when used at concentrations of 5 and 10 μM. In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3), rivastigmine (1 mg/kg per day) inhibits formation of amyloid plaques in brain sections and increases in AChE, IL-1β, and β-secretase 1 (BACE1) mRNA expression in the cerebral cortex. It inhibits AlCl3-induced increases in escape latency time in the Morris water maze in a rat model of Alzheimer's disease when administered at a dose of 1 mg/kg. Rivastigmine (2 mg/kg) also reverses decreases in time spent in the open arms of an elevated plus maze, exploration time of a novel object in a novel object recognition test, and sucrose intake in a rat model of chronic mild stress. Formulations containing rivastigmine have been used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease. Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.